3-(4-ethylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide
Description
3-(4-Ethylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide is a synthetic small molecule characterized by a propanamide backbone with two key substituents: a 4-ethylpiperazine group at the 3-position and a 3-fluorophenyl group attached to the amide nitrogen.
Properties
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O/c1-2-18-8-10-19(11-9-18)7-6-15(20)17-14-5-3-4-13(16)12-14/h3-5,12H,2,6-11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNNWMDTJATEJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide typically involves the reaction of 4-ethylpiperazine with 3-fluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like crystallization and distillation to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-ethylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
Piperazine vs. Other Amine Substituents: The 4-ethylpiperazine group in the target compound and YPC-21817 contrasts with the 4-methylpiperazine in golidocitinib . Ethyl substitution may enhance lipophilicity and membrane permeability compared to methyl.
Aryl Group Modifications: The 3-fluorophenyl group is conserved in YPC-21817 and the target compound, suggesting its role in target binding. In contrast, xanthone derivatives () use a nitro-xanthenone core, which likely shifts activity toward topoisomerase inhibition .
Biological Implications: YPC-21817, a close analog, demonstrates nanomolar potency against Pim kinases, highlighting the importance of the 3-fluorophenyl/4-ethylpiperazine combination for kinase binding . Golidocitinib’s indole-pyrimidine substituent enables JAK inhibition, illustrating how divergent aryl groups direct therapeutic applications .
Key Observations:
- Xanthone derivatives () exhibit moderate to high yields (33–63%), with ethylpiperazine-containing compounds (e.g., 7e) showing superior yields compared to morpholino or pyrrolidine analogs .
- The target compound’s synthesis likely involves amide coupling between 3-fluorophenylamine and 3-(4-ethylpiperazin-1-yl)propanoyl chloride, analogous to methods in and .
Pharmacological and Physicochemical Properties
Hypothesized Properties Based on Analogues:
Solubility: The 4-ethylpiperazine group may improve water solubility compared to bulkier amines (e.g., dihydroisoquinoline in ) .
Metabolic Stability : Fluorine substitution on the aryl group (3-fluorophenyl) could reduce oxidative metabolism, as seen in other fluorinated pharmaceuticals .
Target Selectivity : Piperazine derivatives often target GPCRs or kinases, while xanthone-propanamides () favor topoisomerase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
